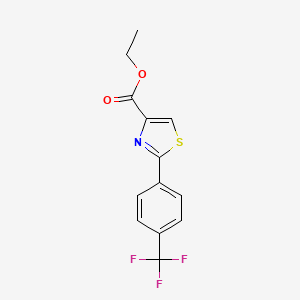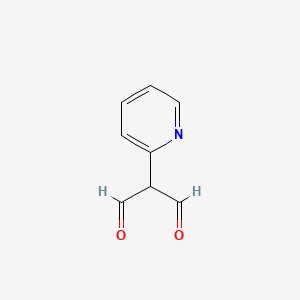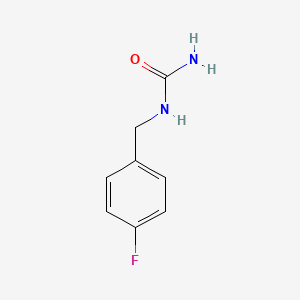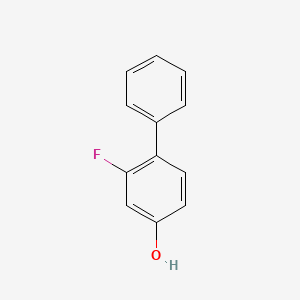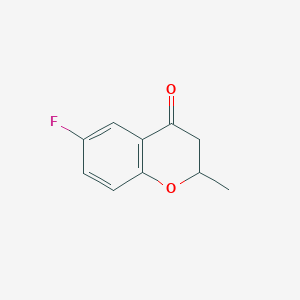
6-氟-2-甲基-4-色满酮
概述
描述
6-Fluoro-2-methyl-4-chromanone: is a fluorinated chromanone derivative with the molecular formula C10H9FO2. This compound is characterized by the presence of a fluorine atom at the sixth position, a methyl group at the second position, and a chromanone core structure. It is a white to light yellow or light orange powder or crystal with a melting point of approximately 71°C .
科学研究应用
6-Fluoro-2-methyl-4-chromanone has a wide range of applications in scientific research:
作用机制
Target of Action
Chromanone analogs, which 6-fluoro-2-methyl-4-chromanone is a part of, have been known to exhibit a wide range of pharmacological activities .
Mode of Action
It’s worth noting that chromanone analogs have been associated with diverse biological activities .
Biochemical Pathways
Chromanone analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Pharmacokinetics
The compound has a molecular weight of 18018 , which could potentially influence its bioavailability.
Action Environment
It’s worth noting that the compound is typically stored in a refrigerated environment .
生化分析
Biochemical Properties
6-Fluoro-2-methyl-4-chromanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a substrate for carbonyl reductase from Sporobolomyces salmonicolor, where it is reduced to the corresponding ®-chiral alcohol . This interaction highlights its potential in stereoselective synthesis and its importance in enzymatic reactions.
Cellular Effects
The effects of 6-Fluoro-2-methyl-4-chromanone on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, chromanone derivatives, including 6-Fluoro-2-methyl-4-chromanone, exhibit various biological activities such as anticancer, antidiabetic, and antimicrobial effects . These activities are mediated through interactions with specific cellular targets, leading to changes in cell function and metabolic processes.
Molecular Mechanism
At the molecular level, 6-Fluoro-2-methyl-4-chromanone exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, its interaction with carbonyl reductase involves the reduction of the carbonyl group to an alcohol, which is a key step in its mechanism of action . Additionally, the fluorine atom in its structure enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Fluoro-2-methyl-4-chromanone in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 71°C
Dosage Effects in Animal Models
The effects of 6-Fluoro-2-methyl-4-chromanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, chromanone derivatives have shown high binding affinities to specific targets, which could result in potent biological activities at lower doses . The threshold for toxicity and adverse effects at higher doses needs to be carefully evaluated in animal studies.
Transport and Distribution
The transport and distribution of 6-Fluoro-2-methyl-4-chromanone within cells and tissues are influenced by its interactions with transporters and binding proteins. Its fluorine atom enhances its lipophilicity, facilitating its distribution to hydrophobic regions within cells . Understanding its transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 6-Fluoro-2-methyl-4-chromanone affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with hydrophobic pockets in proteins suggests its localization to membrane-bound or intracellular hydrophobic regions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-4-chromanone typically involves the fluorination of a chromanone precursor. One common method is the nucleophilic aromatic substitution of a suitable chromanone derivative with a fluorinating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of 6-Fluoro-2-methyl-4-chromanone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 6-Fluoro-2-methyl-4-chromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone to chromanol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Chromanol or reduced chromanone derivatives.
Substitution: Various substituted chromanone derivatives depending on the nucleophile used.
相似化合物的比较
6-Fluoro-4-chromanone: Similar in structure but lacks the methyl group at the second position.
2-Methyl-4-chromanone: Similar but lacks the fluorine atom at the sixth position.
4-Chromanone: The parent compound without any substituents at the second or sixth positions.
Uniqueness: 6-Fluoro-2-methyl-4-chromanone is unique due to the combined presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group influences its reactivity and interaction with biological targets .
属性
IUPAC Name |
6-fluoro-2-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAIBTVEPAACRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372033 | |
| Record name | 6-Fluoro-2-methyl-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88754-96-5 | |
| Record name | 6-Fluoro-2-methyl-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88754-96-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)

